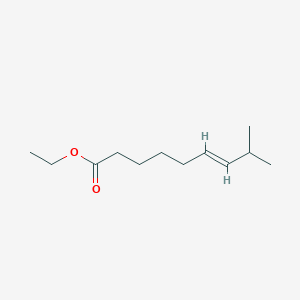

Ethyl (E)-8-methylnon-6-enoate

Vue d'ensemble

Description

Ethyl (E)-8-methylnon-6-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound features an ethyl ester group attached to a non-6-enoate chain with a methyl substitution at the eighth carbon. Its structure is significant in various chemical and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (E)-8-methylnon-6-enoate typically involves esterification reactions. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out under mild conditions, often at room temperature, to avoid side reactions .

Industrial Production Methods: In an industrial setting, the Fischer-Speier esterification method is frequently employed. This involves reacting the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically conducted under reflux conditions to drive the equilibrium towards ester formation .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters to alcohols.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to substitute the ester group.

Major Products:

Oxidation: Epoxides, diols.

Reduction: Alcohols.

Substitution: Amides, other esters.

Applications De Recherche Scientifique

Agricultural Applications

Ethyl (E)-8-methylnon-6-enoate has been identified as a potential insect attractant, which could be utilized in pest control strategies. Research indicates that this compound interacts with specific receptors in insects, influencing their behavior. This property can be harnessed for developing eco-friendly pest management solutions, reducing reliance on synthetic pesticides .

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance:

- Prostate Cancer : The compound exhibited significant antiproliferative activity against LNCaP, DU145, and PC-3 prostate cancer cell lines, showing inhibition rates of 76%, 41%, and 62% respectively at a concentration of 100 µM .

- Other Cancer Types : It also displayed cytotoxic effects on human colon carcinoma (HT-29), cervical carcinoma (HeLa), liver carcinoma (HepG3), and breast adenocarcinoma (MCF-7) cell lines .

These findings suggest that this compound could be further explored as a candidate for anticancer drug development.

Chemical Synthesis

This compound serves as an intermediate in various chemical syntheses. Its unique structure allows it to participate in reactions leading to the formation of other bioactive compounds. For example, it can be synthesized through the esterification of corresponding acids, which may yield derivatives with enhanced biological activities .

Case Study 1: Insect Behavior Modification

A study explored the behavioral responses of specific insect species to this compound. The results indicated that the compound could effectively attract certain insects, suggesting its potential use as a natural insect lure in agricultural settings.

Case Study 2: Anticancer Activity

In a comparative study on various fatty acid esters, this compound was found to have superior cytotoxic effects compared to other analogs. The study highlighted its mechanism of action involving apoptosis induction in cancer cells, making it a promising candidate for further pharmacological exploration .

Mécanisme D'action

The mechanism of action of Ethyl (E)-8-methylnon-6-enoate largely depends on its interaction with biological targets. In the context of pheromone research, it binds to specific receptors in insects, triggering behavioral responses. The ester group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acid, which may further interact with various molecular pathways .

Comparaison Avec Des Composés Similaires

Ethyl acetate: A simpler ester with a similar ethyl group but lacks the double bond and methyl substitution.

Methyl (E)-8-methylnon-6-enoate: Similar structure but with a methyl ester group instead of an ethyl ester.

Ethyl (E)-9-decen-1-oate: Similar ester structure but with a different position of the double bond and methyl group.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a double bond, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Activité Biologique

Ethyl (E)-8-methylnon-6-enoate is an organic compound notable for its diverse biological activities and applications in various fields, particularly in chemistry, biology, and medicine. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula CHO\ and a molecular weight of approximately 196.33 g/mol. Its structure includes a double bond between the sixth and seventh carbon atoms and an ethyl ester functional group. This configuration contributes to its unique reactivity and biological properties.

The biological activity of this compound primarily arises from its interaction with specific molecular targets, such as enzymes and receptors. In the context of pheromone research, this compound binds to receptors in insects, influencing behavioral responses such as attraction or repulsion. The hydrolysis of the ester group can release the corresponding alcohol and acid, which may further interact with various metabolic pathways in living organisms.

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against certain bacterial strains. A study utilizing agar disk diffusion assays demonstrated that the compound showed significant inhibition against Gram-positive bacteria while being less effective against Gram-negative strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone Diameter (mm) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Listeria monocytogenes | 20 | High |

| Escherichia coli | 0 | No Activity |

2. Cytotoxicity Studies

This compound has also been evaluated for its cytotoxic effects on various cancer cell lines. A notable study reported significant anti-proliferative activity against human breast adenocarcinoma (MCF-7) cells at concentrations of 100 µM.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | Concentration (µM) | % Cell Viability |

|---|---|---|

| MCF-7 | 100 | 45% |

| HeLa | 100 | 60% |

| HT-29 | 100 | 55% |

1. Pheromone Research

This compound is utilized in studies related to insect behavior as a pheromone mimic. Its ability to bind to insect receptors makes it a valuable tool for understanding insect communication and behavior modulation.

2. Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, leading to the development of new compounds with potential biological activities.

Study on Antimicrobial Activity

A recent study published in the Journal of Agricultural and Food Chemistry explored the antimicrobial properties of this compound against various bacterial strains. The results indicated that while it was effective against certain Gram-positive bacteria, further research is needed to understand its full spectrum of activity against other microorganisms .

Cytotoxicity Assessment

In another investigation focusing on cancer treatment potentials, this compound was tested for its cytotoxic effects on different cancer cell lines. The findings highlighted its potential as an anti-cancer agent, particularly in inhibiting the growth of breast cancer cells .

Propriétés

IUPAC Name |

ethyl (E)-8-methylnon-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-4-14-12(13)10-8-6-5-7-9-11(2)3/h7,9,11H,4-6,8,10H2,1-3H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHFFNCBURGATB-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC=CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCCC/C=C/C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.